Naphthalene, 1,1'-(1,2-ethanediyl)bis[decahydro-
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Overview
Description
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] is a chemical compound with the molecular formula C22H38 and a molecular weight of 302.5371 . It is also known by other names such as 1,2-Di(decahydro-1-naphthyl)ethane and 1,2-bis(decahydro-1-naphthyl)ethane . This compound is characterized by its unique structure, which consists of two decahydronaphthalene units connected by an ethane bridge.
Preparation Methods
The synthesis of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] typically involves the hydrogenation of naphthalene derivatives. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas under high pressure . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation to achieve the desired product.
Chemical Reactions Analysis
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.
Substitution: Substitution reactions can occur at the aromatic rings, where halogens or other substituents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Research in biology may utilize this compound to study its effects on biological systems, particularly in understanding the metabolism of hydrocarbons.
Mechanism of Action
The mechanism of action of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in more saturated hydrocarbons. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] can be compared with other similar compounds such as:
1,2-Di(1-naphthyl)ethane: This compound has a similar ethane bridge but contains naphthalene units instead of decahydronaphthalene units.
1,2-Di(α-naphthyl)ethane: Another similar compound with naphthalene units, differing in the position of the ethane bridge attachment.
The uniqueness of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] lies in its fully hydrogenated naphthalene units, which impart different chemical properties compared to its partially hydrogenated or non-hydrogenated counterparts.
Properties
CAS No. |
54934-69-9 |
---|---|
Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C22H38/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h17-22H,1-16H2 |
InChI Key |
HMDCHOYMNYXBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2CCC3CCCC4C3CCCC4 |
Origin of Product |
United States |
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